Deleobuvir

Description

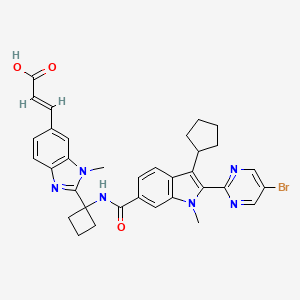

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAIGAHXAJEULY-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33BrN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235516 | |

| Record name | Deleobuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863884-77-9 | |

| Record name | BI 207127 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863884-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deleobuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863884779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deleobuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deleobuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELEOBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BU988K90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deleobuvir: A Deep Dive into the Mechanism of a Non-Nucleoside HCV Polymerase Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Deleobuvir (formerly BI 207127), a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Although its clinical development was discontinued, the study of this compound offers valuable insights into the allosteric inhibition of viral polymerases and the challenges of antiviral drug development.

Core Mechanism of Action: Allosteric Inhibition of NS5B Polymerase

This compound is a highly potent and selective inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound is a non-nucleoside inhibitor (NNI) that binds to a distinct allosteric site on the enzyme.[2]

Specifically, this compound binds non-covalently and reversibly to a region within the "thumb" domain of the NS5B polymerase, known as thumb pocket 1 .[1][3] This binding event induces a conformational change in the enzyme, which, although the exact molecular mechanism is not fully elucidated, ultimately inhibits its enzymatic function.[1] This allosteric modulation prevents the polymerase from adopting the active conformation required for RNA synthesis, thereby halting viral replication.

dot

Caption: this compound's allosteric inhibition of HCV NS5B polymerase.

Quantitative Efficacy and Resistance Profile

This compound demonstrated potent antiviral activity against HCV genotype 1 in cell-based replicon assays. However, its efficacy was found to be significantly lower against genotype 1a compared to genotype 1b. This difference in susceptibility, coupled with a low barrier to resistance, were key factors in the cessation of its development.

In Vitro Efficacy and Resistance

| Parameter | Genotype 1a | Genotype 1b | Reference |

| EC50 (Replicon Assay) | 23 nM | 11 nM | [4] |

| P495L Mutant EC50 Fold Change | 47 ± 15 | 640 ± 140 | [5] |

The primary resistance-associated substitution for this compound is located at position P495 in the NS5B thumb domain, with the P495L mutation conferring a significant decrease in sensitivity, particularly for genotype 1b.[4][5]

Clinical Trial Data Overview

Clinical trials, including the SOUND-C2 and SOUND-C3 studies, evaluated this compound in combination with other direct-acting antivirals and ribavirin. While promising results were observed in patients with HCV genotype 1b, the regimen showed poor efficacy in those with genotype 1a.

SOUND-C3 Study: SVR12 Rates in Genotype 1a Patients

| Treatment Arm | Patient Population | SVR12 Rate | Reference |

| Faldaprevir + this compound (800 mg b.i.d.) + Ribavirin | IL28B non-CC | 19% (5/26) | [6] |

| Faldaprevir + this compound (600 mg t.i.d.) + Ribavirin | IL28B non-CC | 8% (2/25) | [6] |

The low sustained virologic response (SVR) rates at 12 weeks post-treatment (SVR12) in genotype 1a patients, largely due to on-treatment virologic breakthrough, ultimately led to the discontinuation of this compound's development.[6]

Experimental Protocols

The characterization of NS5B inhibitors like this compound relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.

HCV NS5B Polymerase Activity Assay (Radiolabeled Nucleotide Incorporation)

This biochemical assay directly measures the enzymatic activity of purified NS5B polymerase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 µg/mL poly(A) RNA template, and 0.5 µM oligo(U)₁₂ primer.

-

Enzyme and Inhibitor Addition: Add purified recombinant HCV NS5B polymerase to the reaction mixture. For inhibition studies, add varying concentrations of this compound (or other inhibitors) dissolved in DMSO.

-

Initiation of Reaction: Start the reaction by adding a nucleotide mix containing ATP, CTP, GTP, and [³H]-UTP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding an excess of cold EDTA.

-

Quantification: Spot the reaction mixture onto DE81 filter paper and wash with 5% Na₂HPO₄ to remove unincorporated nucleotides. Measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [³H]-UMP is proportional to the polymerase activity.

dot

Caption: Workflow for an HCV NS5B polymerase activity assay.

Luciferase-Based HCV Replicon Assay

This cell-based assay measures the effect of a compound on HCV RNA replication within human hepatoma cells.

Methodology:

-

Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon containing a luciferase reporter gene into 96-well plates.

-

Compound Addition: Add serial dilutions of this compound (or other test compounds) to the cells. Include appropriate controls (e.g., vehicle control, known inhibitor).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours.

-

Cell Lysis: Aspirate the culture medium and add a lysis buffer to each well.

-

Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

-

Data Analysis: The luciferase signal is proportional to the level of HCV replicon RNA. Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.

dot

Caption: Workflow for a luciferase-based HCV replicon assay.

Conclusion

This compound serves as a significant case study in the development of allosteric inhibitors for viral polymerases. Its potent in vitro activity against HCV genotype 1b highlighted the potential of targeting the NS5B thumb pocket 1. However, the challenges of genotype-specific efficacy and the emergence of resistance underscore the complexities of developing broadly effective antiviral therapies. The detailed methodologies and mechanistic understanding gained from the study of this compound continue to inform the design and evaluation of new antiviral agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The clinical development of this compound has been discontinued.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 3. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and this compound with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of this compound (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Short article: Faldaprevir, this compound and ribavirin in IL28B non-CC patients with HCV genotype-1a infection included in the SOUND-C3 phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]

Deleobuvir: A Technical Guide for a Non-Nucleoside HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deleobuvir (formerly BI 207127) is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase. It binds to an allosteric site known as thumb pocket I, inducing a conformational change that ultimately blocks viral RNA replication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and resistance characteristics. Detailed experimental protocols for key assays and visualizations of critical pathways are also presented to support further research and development in the field of HCV therapeutics. Although the clinical development of this compound was discontinued, the wealth of data generated provides valuable insights into the principles of non-nucleoside inhibition of HCV polymerase and can inform the design of future antiviral agents.

Introduction

Hepatitis C virus infection is a major global health concern, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The HCV NS5B polymerase is a crucial enzyme for viral replication, making it a prime target for antiviral drug development[1]. NS5B inhibitors are broadly classified as nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NNIs, like this compound, bind to allosteric sites on the enzyme, offering a distinct mechanism of action from NIs that act as chain terminators at the active site[1][2]. This compound emerged as a promising NNI that progressed to Phase 3 clinical trials before its development was halted.

Chemical Structure and Properties

This compound is a complex small molecule with the following chemical properties:

-

IUPAC Name: (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol-6-yl)prop-2-enoic acid

-

Molecular Formula: C₃₄H₃₃BrN₆O₃

-

Molecular Weight: 653.57 g/mol

-

CAS Number: 863884-77-9

Mechanism of Action

This compound functions as a non-competitive inhibitor of the HCV NS5B polymerase. Its mechanism of action involves binding to a specific allosteric site on the thumb domain of the enzyme, designated as thumb pocket I. This binding event induces a conformational change in the polymerase, which is thought to prevent the enzyme from adopting the closed and active conformation necessary for initiating and elongating the viral RNA strand. This allosteric inhibition effectively halts viral replication.

Quantitative Data

In Vitro Activity

This compound has demonstrated potent activity against HCV genotypes 1a and 1b in cell-based replicon assays.

| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |

| EC₅₀ (nM) | 23 - 26 | 7.2 - 11 | [3] |

Clinical Efficacy

In a 5-day monotherapy Phase 1b study, this compound showed dose-dependent antiviral activity in patients with chronic HCV genotype 1 infection.

| Dose | Patient Population | Median HCV RNA Reduction (log₁₀ IU/mL) | Reference |

| 100 mg q8h | Non-cirrhotic | ~1.5 | [4] |

| 200 mg q8h | Non-cirrhotic | ~2.0 | [4] |

| 400 mg q8h | Non-cirrhotic | ~3.0 | [4] |

| 800 mg q8h | Non-cirrhotic | ~3.5 | [4] |

| 1200 mg q8h | Non-cirrhotic | ~3.8 | [4] |

| 400 mg q8h | Cirrhotic | ~3.0 | [4] |

| 600 mg q8h | Cirrhotic | ~3.0 | [4] |

Resistance Profile

Resistance to this compound is primarily associated with amino acid substitutions in the thumb pocket I binding site of the NS5B polymerase.

| Mutation | Fold-Change in this compound Susceptibility | Reference |

| P495L | 120 - 310 | [4] |

| P495A/S/T | Associated with viral breakthrough | |

| P496S | Associated with reduced response | [5] |

| V499A | Associated with decreased susceptibility |

Pharmacokinetic Parameters

Pharmacokinetic data from a study in healthy male subjects following a single 800 mg oral dose of [¹⁴C]this compound.

| Parameter | Value | Reference |

| Tₘₐₓ (h) | 3.5 - 5 | [6] |

| t₁/₂ (h) | ~3 | [7] |

| Clearance (CL/F) (mL/min/kg) | 14.3 | [6] |

| Volume of Distribution (Vz/F) (L) | 245 | [6] |

Note: Plasma exposure of this compound was found to be supraproportional at doses ≥400 mg q8h and approximately 2-fold higher in patients with cirrhosis compared to those without cirrhosis[4].

Experimental Protocols

HCV NS5B Polymerase Enzymatic Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Detailed Methodology:

-

Reaction Setup: In a 96-well plate, combine the following components in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂):

-

Purified recombinant HCV NS5B polymerase (e.g., 50 nM).

-

RNA template/primer, such as poly(A)/oligo(U) (e.g., 100 ng/µL).

-

A mixture of ATP, CTP, GTP, and UTP, with one nucleotide being radiolabeled (e.g., [α-³³P]UTP at 0.5 µCi).

-

-

Inhibitor Addition: Add serial dilutions of this compound or the test compound to the reaction wells. Include control wells with DMSO (vehicle) and a known inhibitor.

-

Incubation: Incubate the plate at 30°C for 2 hours to allow for RNA synthesis.

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Product Capture: Transfer the reaction mixture to a filter plate (e.g., DE81) to capture the negatively charged RNA products.

-

Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.3 M ammonium formate) to remove unincorporated radiolabeled nucleotides.

-

Quantification: Dry the filter plate and add a scintillation cocktail. Measure the incorporated radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of inhibitor that reduces enzyme activity by 50% (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HCV Subgenomic Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV RNA replication within human hepatoma cells.

Detailed Methodology:

-

Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., containing a luciferase reporter gene) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with a range of concentrations of this compound or the test compound. Include appropriate controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) assay to determine the 50% cytotoxic concentration (CC₅₀).

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by non-linear regression analysis of the dose-response curve for the inhibition of luciferase activity. The selectivity index (SI) can be calculated as CC₅₀/EC₅₀.

In Vitro Resistance Selection and Characterization

This protocol describes the selection of drug-resistant HCV replicons and their subsequent characterization.

Detailed Methodology:

-

Resistance Selection:

-

Culture Huh-7 cells containing the HCV replicon in the presence of a fixed concentration of this compound (typically 5-10 times the EC₅₀) and G418 (for selection of replicon-containing cells)[3].

-

Alternatively, passage the cells with gradually increasing concentrations of this compound over several weeks[3].

-

Isolate individual resistant colonies that grow under these selective conditions.

-

-

Genotypic Analysis:

-

Extract total RNA from the resistant cell colonies.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region of the HCV genome[8].

-

Sequence the PCR products to identify mutations in the NS5B gene.

-

-

Phenotypic Analysis:

-

Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.

-

Transfect the mutant replicon RNA into naive Huh-7 cells.

-

Perform the HCV subgenomic replicon assay as described in section 5.2 to determine the EC₅₀ of this compound against the mutant replicons.

-

Calculate the fold-change in resistance by dividing the EC₅₀ for the mutant replicon by the EC₅₀ for the wild-type replicon.

-

Conclusion

This compound is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase that provided valuable proof-of-concept for the therapeutic potential of targeting the thumb pocket I allosteric site. While its clinical development was discontinued, the extensive data on its mechanism of action, potency, pharmacokinetic properties, and resistance profile remain a significant resource for the scientific community. The detailed methodologies and conceptual frameworks presented in this guide are intended to facilitate ongoing research into the development of novel and more effective direct-acting antivirals for the treatment of hepatitis C. The lessons learned from the journey of this compound continue to inform the design of next-generation allosteric inhibitors against HCV and other viral polymerases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. De Novo Initiation of RNA Synthesis by the RNA-Dependent RNA Polymerase (NS5B) of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of this compound and Faldaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishment of a hepatitis C virus subgenomic replicon derived from human hepatocytes infected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatitis C Workup: Approach Considerations, Hepatitis C Antibody Test, Qualitative and Quantitative Assays for HCV RNA [emedicine.medscape.com]

- 8. HCV genotyping and genotypic drug resistance testing | Faculty of Medicine | Imperial College London [imperial.ac.uk]

Deleobuvir: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir, formerly known as BI 207127, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Developed by Boehringer Ingelheim, it was investigated as a potential component of interferon-free antiviral therapies for chronic HCV infection.[1] this compound exhibits potent and selective inhibition of HCV replication by binding to an allosteric site on the NS5B polymerase, thereby disrupting its function.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the experimental evaluation of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the IUPAC name (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol-6-yl)prop-2-enoic acid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C34H33BrN6O3 | [1] |

| Molar Mass | 653.581 g·mol−1 | [1] |

| CAS Number | 863884-77-9 | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Solubility | Poorly soluble | [2] |

| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen) | [3] |

Pharmacokinetic Properties

Pharmacokinetic studies in healthy human volunteers have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

| Parameter | Value | Reference |

| Clearance (CL/F) | 14.3 ml/min/kg | [4] |

| Volume of Distribution (Vz/F) | 245 liters | [4] |

| Terminal Half-life (t1/2) | ~3 hours | [4][5] |

| Protein Binding | >99% (highly bound to albumin) | [4] |

| Metabolism | Major metabolites include an acyl glucuronide (this compound-AG) and an alkene reduction product (CD 6168) formed by gut bacteria. | [4][5] |

| Excretion | Predominantly via feces (~95.1%), with minimal urinary excretion. | [4][5] |

Antiviral Activity

This compound has demonstrated potent antiviral activity against specific HCV genotypes in cell-based replicon assays.

| Parameter | Value | Genotype | Reference |

| EC50 | 11 nM | 1b | [2] |

| EC50 | 23 nM | 1a | [2] |

| IC50 (Polymerase Activity) | 50 nM | 1 | [2] |

Mechanism of Action: Inhibition of HCV NS5B Polymerase

This compound is a non-nucleoside inhibitor that targets the NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the HCV genome.[1][6] It binds to an allosteric site known as thumb pocket 1 of the NS5B polymerase.[2][7] This binding event induces a conformational change in the enzyme, which ultimately inhibits its ability to synthesize viral RNA.[8] The allosteric nature of this inhibition means that this compound does not compete with the nucleoside triphosphates that are the building blocks of the RNA chain.[6]

HCV Replication Signaling Pathway

The following diagram illustrates the hepatitis C virus replication cycle and highlights the point of inhibition by this compound.

References

- 1. fiveable.me [fiveable.me]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]

- 7. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. panoramictrial.org [panoramictrial.org]

Deleobuvir (BI 207127) pharmacology and toxicology

An In-Depth Technical Guide to the Pharmacology and Toxicology of Deleobuvir (BI 207127)

Introduction

This compound, also known as BI 207127, is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Boehringer Ingelheim, it was evaluated in clinical trials for the treatment of chronic HCV infection, particularly genotype 1.[1][3] this compound functions as a direct-acting antiviral (DAA) by allosterically inhibiting the viral polymerase, an enzyme essential for the replication of the HCV genome.[4][5] Although its development was ultimately discontinued due to insufficient efficacy in certain patient populations, the study of this compound has provided valuable insights into the pharmacology and toxicology of non-nucleoside inhibitors.[2][5]

Pharmacology

Mechanism of Action

This compound is a non-competitive inhibitor that binds to a distinct allosteric site on the NS5B polymerase known as thumb-pocket 1.[1][4] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA synthesis activity and preventing viral replication.[4][6] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound's allosteric inhibition offers a different mechanism for disrupting viral proliferation.[7][8] The inhibition is reversible and noncovalent.[1]

Caption: Mechanism of action of this compound in inhibiting HCV replication.

In Vitro Activity

This compound has demonstrated potent antiviral activity against HCV genotypes 1a and 1b in cell-based replicon assays.[1][5]

| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |

| EC50 | 23 nM | 11 nM | [1][5] |

| IC50 | 50 nM (polymerase activity) | 19-50 nM (polymerase activity) | [4][5] |

| EC50: 50% effective concentration; IC50: 50% inhibitory concentration. |

The compound shows high specificity for HCV NS5B polymerase with weak to no inhibitory activity against other viral polymerases like poliovirus RdRp or mammalian DNA polymerases α, β, and γ.[4][5]

Pharmacokinetics

1.3.1. Absorption and Distribution Following oral administration, plasma exposure of this compound was found to be supraproportional at doses of 400 mg every 8 hours (q8h) and higher.[1][9] In patients with cirrhosis, plasma exposure was approximately two-fold higher than in patients without cirrhosis.[1][10]

1.3.2. Metabolism and Excretion A mass balance study in healthy subjects following a single 800 mg oral dose of [14C]this compound revealed that the majority of the radioactivity (95.1%) was recovered in the feces.[11][12] This indicates that fecal elimination is the primary route of excretion. This compound has a moderate to high clearance rate.[11][12]

Two major metabolites have been identified in plasma:[11][12]

-

Acyl glucuronide (this compound-AG): Represents approximately 20% of the total drug-related material in plasma.

-

CD 6168: An alkene reduction metabolite formed by gut bacteria, accounting for about 15% of drug-related material in plasma.

In fecal samples, unchanged this compound and the metabolite CD 6168 were the main components, each representing 30-35% of the administered dose.[11][12] The biotransformation of this compound appears to be mediated by non-CYP450 enzymes, which is a significant finding as in vitro models based on hepatocytes did not accurately predict in vivo clearance.[11]

Caption: Metabolic pathway of this compound.

1.3.3. Pharmacokinetic Parameters

| Parameter | Value (Patients without Cirrhosis) | Value (Patients with Cirrhosis) | Reference |

| Terminal Elimination Half-Life (t1/2) | 5.9 to 6.0 hours | 3.7 to 5.3 hours | [1] |

| Time to Cmax | ~3 hours | ~3 hours | [11][12] |

| Note: Substantial variability in pharmacokinetic parameters between patients was observed, with coefficients of variation >60%.[1] |

Drug-Drug Interactions

In vitro studies assessed the drug-drug interaction (DDI) potential of this compound and its major metabolites, CD 6168 and this compound-AG.[13] These studies revealed complex interactions with Cytochrome P450 (CYP) enzymes. Notably, this compound-AG was a more potent inactivator of CYP2C8 than the parent drug, and CD 6168 showed potential for P450 induction.[13] Including the effects of these metabolites was crucial for accurately predicting the net DDI potential, particularly for CYP3A4.[13]

Toxicology and Safety

Adverse Events in Clinical Trials

This compound was generally well-tolerated in Phase 1b clinical trials.[1][9] The most frequently reported adverse events (AEs) were dose-dependent and typically mild to moderate in intensity.[1][10]

| Adverse Event Category | Frequency in this compound Group | Common Manifestations | Reference |

| Gastrointestinal Disorders | 43.5% (20/46 patients) | Nausea, vomiting, diarrhea | [1][14][15] |

| Nervous System Disorders | 21.7% (10/46 patients) | Headache | [1] |

| Skin/Cutaneous Tissue Disorders | 17.4% (8/46 patients) | Rash | [1] |

| Data from a 5-day monotherapy study.[1] |

No significant hepatic, renal, or hematologic toxicity was observed during short-term administration.[1] In combination therapy trials with faldaprevir and ribavirin, serious AEs were more common in patients with moderate hepatic impairment (Child-Pugh B) compared to those with mild impairment (Child-Pugh A).[14]

Resistance

As with many direct-acting antivirals, treatment with this compound can lead to the emergence of resistant viral variants. In vitro and in vivo studies have identified amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to the drug.[1][6]

-

Key Resistance-Associated Substitution: P495 in thumb-pocket 1 is the most common site for substitutions. The P495L substitution was found to decrease sensitivity to this compound by 120- to 310-fold.[1][10]

-

Fitness of Resistant Variants: Variants carrying the P495 substitutions, such as P495L, did not persist in follow-up after the cessation of drug pressure, suggesting they have lower replicative fitness compared to the wild-type virus.[1][3]

Key Experimental Protocols

Phase 1b Monotherapy Study Protocol (Representative)

This protocol is a summary of the design used to evaluate the initial antiviral activity, safety, and pharmacokinetics of this compound.[1]

-

Study Design: Double-blind, placebo-controlled, dose-escalation study.

-

Patient Population: Treatment-naive or treatment-experienced adult patients with chronic HCV genotype 1 infection, with and without compensated cirrhosis. Exclusion criteria included co-infection with HBV or HIV, other concurrent liver diseases, and significant comorbidities.[1]

-

Dosing Regimens:

-

Patients without cirrhosis: Randomized to receive this compound (100, 200, 400, 800, or 1,200 mg) or a matching placebo every 8 hours for 5 days.

-

Patients with cirrhosis: Received open-label this compound at 400 mg or 600 mg every 8 hours for 5 days.

-

-

Primary Endpoints:

-

Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

-

Antiviral Activity: Measured by the change in plasma HCV RNA levels from baseline.

-

-

Pharmacokinetic Analysis: Serial blood samples were collected to determine plasma concentrations of this compound and its pharmacokinetic parameters.

-

Virologic Analysis: NS5B genotyping and phenotyping were performed at baseline and during the study to identify resistance-associated substitutions.

Caption: Workflow for a Phase 1b this compound monotherapy trial.

Mass Balance and Metabolite Profiling Protocol

This protocol outlines the methodology used to determine the absorption, metabolism, and excretion of this compound.[11][12]

-

Study Design: Open-label, single-dose study in healthy male subjects.

-

Dosing: Administration of a single oral 800 mg dose of this compound containing 100 µCi of [14C]this compound.

-

Sample Collection: Blood, urine, and feces were collected at predefined intervals post-dose to measure total radioactivity and profile metabolites.

-

Analytical Methods:

-

Radioactivity Measurement: Liquid scintillation counting was used to quantify total radioactivity in all samples.

-

Metabolite Profiling: High-performance liquid chromatography (HPLC) with radiochemical detection was used to separate the parent drug from its metabolites.

-

Metabolite Identification: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were employed to elucidate the structures of the metabolites.

-

-

Primary Endpoints:

-

Mass Balance: Calculation of the total recovery of radioactivity in urine and feces.

-

Pharmacokinetics: Determination of the pharmacokinetic profiles of total radioactivity, this compound, and its major metabolites.

-

Metabolite Identification: Characterization of the primary biotransformation pathways.

-

Conclusion

This compound (BI 207127) is a potent, allosteric inhibitor of the HCV NS5B polymerase with a well-characterized pharmacological profile. Its primary mechanism involves binding to the thumb-pocket 1 site, leading to the inhibition of viral RNA synthesis. The drug is predominantly cleared through fecal excretion, with metabolism mediated by non-CYP450 pathways and gut microbiota playing a significant role. In early clinical studies, this compound demonstrated dose-dependent antiviral activity and was generally well-tolerated, with gastrointestinal effects being the most common adverse events. The emergence of resistance, primarily through substitutions at the P495 position, was a key virologic finding. Although development was halted, the extensive research on this compound has contributed significantly to the understanding of non-nucleoside polymerase inhibitors as a class of antiviral agents.

References

- 1. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of this compound (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound – All About Drugs [allfordrugs.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 8. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of this compound (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vivantes.elsevierpure.com [vivantes.elsevierpure.com]

- 11. Mass balance, metabolite profile, and in vitro-in vivo comparison of clearance pathways of this compound, a hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of this compound, a Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Contribution of Major Metabolites toward Complex Drug-Drug Interactions of this compound: In Vitro Predictions and In Vivo Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and this compound with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Short article: Faldaprevir, this compound and ribavirin in IL28B non-CC patients with HCV genotype-1a infection included in the SOUND-C3 phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Architects of Inhibition: A Technical Guide to the Molecular Modeling of Deleobuvir's Interaction with NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the non-nucleoside inhibitor (NNI) Deleobuvir and its target, the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Through a synthesis of quantitative data, detailed experimental methodologies, and visual representations of molecular mechanisms, this document aims to equip researchers with a comprehensive understanding of the principles guiding the development and analysis of allosteric inhibitors for HCV.

Introduction: Targeting the Engine of HCV Replication

The Hepatitis C virus non-structural protein 5B (NS5B) is a vital enzyme for the replication of the viral RNA genome, making it a prime target for antiviral therapies.[1] Unlike nucleoside inhibitors that compete with natural substrates at the active site, non-nucleoside inhibitors like this compound bind to allosteric sites, inducing conformational changes that impair the enzyme's function.[2][3] This guide focuses on the molecular modeling of this compound's binding to the "thumb pocket I" allosteric site of NS5B, a key mechanism for its potent antiviral activity.[4]

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound and the impact of resistance mutations have been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its inhibitory activity.

Table 1: In Vitro Activity of this compound against HCV Genotypes

| Compound | Assay Type | HCV Genotype | EC50 (nM) | Reference |

| This compound | Replicon | 1a | 23 | [5] |

| This compound | Replicon | 1b | 11 | [5] |

Table 2: Impact of Resistance-Associated Variants (RAVs) on this compound Susceptibility

| NS5B Mutation | HCV Genotype | Fold-Change in EC50 | Reference |

| P495L | 1b | 120-310 | [5] |

| A421V + P495L | - | Greater than single mutants | [6] |

| P495 Variants | 1b | - | [6] |

Experimental Protocols: Methodologies for Studying this compound-NS5B Interaction

A thorough understanding of the molecular interactions between this compound and NS5B relies on a combination of biochemical, cell-based, and biophysical assays. This section details the key experimental protocols employed in the study of NS5B inhibitors.

NS5B RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NS5B polymerase.

-

Enzyme and Substrates : Recombinant HCV NS5B protein (often a C-terminally truncated form for solubility) is used.[7] The reaction typically utilizes a homopolymeric template/primer such as poly(rA)/oligo(dT) or a heteropolymeric RNA template. Radiolabeled nucleotides (e.g., [α-³³P]UTP or [³H]UTP) are incorporated to quantify RNA synthesis.[8]

-

Reaction Conditions : The assay is performed in a buffer containing Tris-HCl, MgCl₂, DTT, and a crowding agent like glycerol. The reaction is initiated by the addition of the enzyme to a mixture of the template/primer, nucleotides, and the test compound (e.g., this compound).

-

Quantification : After incubation, the newly synthesized radiolabeled RNA is separated from unincorporated nucleotides, often by precipitation with trichloroacetic acid (TCA) followed by filtration or using scintillation proximity assay (SPA) beads.[8] The amount of incorporated radioactivity is measured using a scintillation counter, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[8]

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of a compound in a cellular context, providing a more physiologically relevant measure of efficacy.

-

Replicon Cell Lines : Human hepatoma cell lines (e.g., Huh-7) are engineered to contain a subgenomic or full-length HCV RNA that replicates autonomously.[9][10] These replicons often contain a reporter gene, such as luciferase or green fluorescent protein (GFP), to facilitate the quantification of viral replication.[10]

-

Assay Procedure : Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound. After an incubation period (typically 48-72 hours), the level of replicon replication is measured by quantifying the reporter gene activity (e.g., luminescence for luciferase) or by RT-qPCR of HCV RNA.[11][12]

-

Data Analysis : The EC50 value, representing the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve. A concurrent cytotoxicity assay (e.g., using Calcein AM) is often performed to determine the CC50 and ensure that the observed antiviral effect is not due to cellular toxicity.[11]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free biophysical technique used to measure the kinetics and affinity of the interaction between a ligand (e.g., NS5B) and an analyte (e.g., this compound).[13][14]

-

Immobilization : The NS5B protein is typically immobilized on a sensor chip surface.[1]

-

Interaction Analysis : A solution containing the analyte (this compound) at various concentrations is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time as a change in the SPR signal (measured in resonance units, RU).[14]

-

Kinetic and Affinity Determination : By analyzing the association and dissociation phases of the sensorgrams, the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD) can be determined, providing a quantitative measure of the binding affinity.[15]

Molecular Modeling of the this compound-NS5B Complex

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for visualizing and understanding the binding of this compound to the NS5B polymerase at an atomic level.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Preparation of Structures : The 3D crystal structure of the HCV NS5B polymerase is obtained from the Protein Data Bank (PDB). The structure of this compound is built and optimized using computational chemistry software.

-

Docking Protocol : Docking software (e.g., AutoDock, Glide, Hex) is used to place the this compound molecule into the thumb pocket I allosteric site of NS5B.[16][17] The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.[18]

-

Analysis : The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the binding pocket.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-NS5B complex over time.

-

System Setup : The docked complex of this compound and NS5B is placed in a simulation box filled with explicit water molecules and ions to mimic a physiological environment.

-

Simulation Protocol : An MD simulation engine (e.g., AMBER, GROMACS, Desmond) is used to simulate the motion of the atoms in the system over a period of nanoseconds to microseconds.[19][20] The simulation is governed by a force field that describes the potential energy of the system. The protocol typically involves initial energy minimization, followed by heating and equilibration of the system, and finally, a production run for data collection.[21]

-

Analysis of Trajectories : The resulting trajectories are analyzed to study the stability of the complex, the flexibility of different protein regions, and the persistence of key intermolecular interactions. This can reveal how this compound binding allosterically affects the conformation and dynamics of the NS5B polymerase, leading to its inhibition.[22]

Visualizing the Molecular Landscape

Graphical representations are essential for understanding the complex biological processes and computational workflows involved in studying this compound's mechanism of action.

Conclusion

The molecular modeling of this compound's binding to the NS5B polymerase provides a powerful paradigm for understanding the allosteric inhibition of viral enzymes. By integrating quantitative experimental data with detailed computational models, researchers can gain critical insights into the mechanisms of drug action and resistance. The methodologies and data presented in this guide offer a foundational resource for the continued development of novel and potent antiviral therapies targeting the HCV NS5B polymerase.

References

- 1. Surface Plasmon Resonance as a Tool to Select Potent Drug Candidates for Hepatitis C Virus NS5B Polymerase | Springer Nature Experiments [experiments.springernature.com]

- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 3. Discovery of the first thumb pocket 1 NS5B polymerase inhibitor (BILB 1941) with demonstrated antiviral activity in patients chronically infected with genotype 1 hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of this compound (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of RNA binding to hepatitis C virus RNA-dependent RNA polymerase: a new mechanism for antiviral intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. First report on molecular docking analysis and drug resistance substitutions to approved HCV NS5A and NS5B inhibitors amongst Iranian patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Inhibitory Potential of 2′-dihalo Ribonucleotides against HCV: Molecular Docking, Molecular Simulations, MM-BPSA, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocols for Molecular Dynamics Simulations of RNA Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Deleobuvir and its Metabolites: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It is a potent and selective inhibitor that binds to the thumb pocket 1 allosteric site of the enzyme.[1][2] Understanding the synthesis of this compound and its major metabolites is crucial for drug development, including the preparation of reference standards for metabolic studies and the development of scalable manufacturing processes. This document provides a detailed overview of the synthesis protocols for this compound and its primary metabolites based on published literature. The major metabolites identified in plasma are an acyl glucuronide and an alkene reduction metabolite, referred to as CD 6168.[3][4]

Data Summary

The following tables summarize the key quantitative data related to the synthesis of this compound and its metabolites.

Table 1: Synthesis of this compound Intermediates

| Intermediate | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (A%) | Reference(s) |

| 4-chloro-2-(methyl)-aminonitrobenzene | 2,4-dichloronitrobenzene | Aqueous methyl amine, DMSO, 65 °C | 93 | 94 | [5] |

| (E)-butyl 3-(4-amino-3-(methylamino)phenyl)acrylate | 4-chloro-2-methylaminonitrobenzene | Pd(OAc)₂, ⁱPr₂NEt, LiCl, DMAc, n-butyl acrylate, 110 °C (Heck reaction) | - | - | [5] |

| Isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate | Isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate | Bromine, controlled temperature, quench with aq. Na₂S₂O₃ and 4-methylmorpholine | 93-98 | - | [5] |

| (E)-butyl 3-(2-(1-(2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido)cyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate | - | Amide coupling followed by crystallization from MeOH/water | 96.6 | 98.0 | [6] |

Note: '-' indicates data not available in the searched sources.

Table 2: Synthesis of this compound and its Metabolites

| Compound | Starting Material | Key Steps/Reagents | Overall Yield (%) | Reference(s) |

| This compound (BI 207127) | (E)-butyl 3-(2-(1-(2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido)cyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate | Hydrolysis with aq. NaOH in THF/MeOH, followed by controlled acidification with acetic acid. | 90 | [6] |

| [¹³C₆]-Deleobuvir | Aniline-[¹³C₆] | 11 steps from starting material. | - | |

| [¹⁴C]-Deleobuvir | Potassium cyanide-[¹⁴C] | Bucherer-Bergs reaction to form 1-cyclobutylaminoacid-[¹⁴C] followed by 4 steps. | - | |

| Reduced Double Bond Metabolite (CD 6168) | This compound | - | - | |

| Acyl Glucuronide of this compound | This compound | 3 steps from the parent acid using known procedures. | - | |

| Acyl Glucuronide of Reduced Double Bond Metabolite | Reduced Double Bond Metabolite (CD 6168) | 3 steps from the parent acid using known procedures. | - |

Note: '-' indicates data not available in the searched sources.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent approach, involving the preparation of key indole and benzimidazole intermediates followed by their coupling and final hydrolysis.

1. Preparation of the Indole Moiety (based on a reported concise synthesis[7])

-

Step 1: Synthesis of 3-Cyclopentyl-1H-indole-6-carboxylic acid: Commercially available indole-6-carboxylic acid is condensed with cyclopentanone, followed by hydrogenation to introduce the cyclopentyl group at the 3-position.

-

Step 2: N,O-methylation: A one-pot reaction with dimethyl carbonate (Me₂CO₃) yields the methyl ester and methylation of the indole nitrogen.

-

Step 3: Bromination: The resulting intermediate is brominated at the 2-position using Br₂ to afford the key bromide intermediate.

2. Preparation of the Benzimidazole Moiety (based on disclosed patent information[5][6])

-

Step 1: Synthesis of 4-chloro-2-(methylamino)nitrobenzene: 2,4-dichloronitrobenzene is reacted with aqueous methylamine in DMSO at 65 °C.

-

Step 2: Heck Reaction: The product from the previous step undergoes a ligandless Heck reaction with n-butyl acrylate in the presence of Pd(OAc)₂, ⁱPr₂NEt, and LiCl in DMAc at 110 °C.

-

Step 3: Reduction and Cyclization: The nitro group is reduced, and subsequent cyclization with a cyclobutyl amino acid derivative forms the benzimidazole ring system.

3. Amide Coupling and Final Hydrolysis[6][7]

-

Step 1: Amide Bond Formation: The indole carboxylic acid and the benzimidazole amine are coupled to form the amide bond.

-

Step 2: Hydrolysis: The butyl ester is hydrolyzed using aqueous sodium hydroxide in a mixture of THF and methanol. Controlled acidification with acetic acid is critical to precipitate the final product, this compound, as an easy-to-filter crystalline solid.

Synthesis of this compound Metabolites

The synthesis of the major metabolites has been reported, particularly for isotopically labeled versions used in ADME studies.

1. Synthesis of the Reduced Double Bond Metabolite (CD 6168)

The synthesis of the alkene-reduced metabolite involves the reduction of the double bond in the acrylic acid side chain of this compound. While the specific laboratory-scale reaction conditions for the non-labeled version are not detailed in the provided search results, it is a standard reduction of an α,β-unsaturated carboxylic acid.

2. Synthesis of Acyl Glucuronide Metabolites

The acyl glucuronide derivatives of both this compound and its reduced metabolite are synthesized from their corresponding carboxylic acids. The synthesis is reported to be a three-step process following known procedures. This typically involves:

-

Protection of the sugar hydroxyl groups of a glucuronic acid donor (e.g., as the methyl ester and with acetyl or other protecting groups).

-

Activation of the anomeric position (e.g., as a bromide or trichloroacetimidate).

-

Coupling of the activated glucuronic acid donor with the carboxylic acid of this compound or its metabolite, often in the presence of a suitable promoter.

-

Deprotection of the sugar hydroxyls and the methyl ester to yield the final acyl glucuronide.

Visualizations

This compound Mechanism of Action

Caption: this compound allosterically inhibits HCV NS5B polymerase.

This compound Synthetic Workflow

Caption: Convergent synthesis workflow for this compound.

This compound Metabolic Pathway

Caption: Major metabolic pathways of this compound.

References

- 1. Synthesis of this compound, a potent hepatitis C virus polymerase inhibitor, and its major metabolites labeled with carbon-13 and carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. synthesis inhibitor 4-methylumbelliferone: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Cell-Based HCV Replicon Assay Using Deleobuvir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A crucial tool in the discovery and characterization of these DAAs is the cell-based HCV replicon assay. This system allows for the study of viral RNA replication in a controlled laboratory setting, independent of infectious virus production. These application notes provide a detailed protocol for utilizing a cell-based HCV replicon assay to evaluate the antiviral activity of Deleobuvir, a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.

This compound (formerly BI 207127) is a potent and specific inhibitor of the HCV NS5B polymerase, an essential enzyme for the replication of the viral genome.[1] It binds to a distinct allosteric site on the enzyme known as thumb-pocket 1, thereby inhibiting its function.[1] This document outlines the experimental procedures for determining the efficacy of this compound against HCV genotypes 1a and 1b using a luciferase-based replicon assay, along with methods for assessing cytotoxicity.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the tables below. The 50% effective concentration (EC50) represents the concentration of the drug required to inhibit 50% of HCV replicon replication. The 50% cytotoxic concentration (CC50) is the concentration that results in a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of a compound's therapeutic window.

| Compound | HCV Genotype | EC50 (nM) | Reference |

| This compound | 1a | 23 | [1] |

| This compound | 1b | 11 | [1] |

Table 1: Antiviral Activity of this compound in HCV Replicon Assays

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | Huh-7 | >50 (Assumed) | >2174 (for GT1a) | [N/A] |

| This compound | Huh-7 | >50 (Assumed) | >4545 (for GT1b) | [N/A] |

Table 2: Cytotoxicity and Selectivity Index of this compound. Note: Specific CC50 values for this compound were not available in the provided search results. A value of >50 µM is commonly observed for non-cytotoxic compounds and is used here for illustrative purposes to calculate the selectivity index. It is crucial to experimentally determine the CC50 in parallel with the EC50.

Experimental Protocols

Cell Culture and Maintenance of HCV Replicon Cells

Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5, Huh7-Lunet) are highly permissive for HCV replication and are commonly used for these assays.[2] This protocol utilizes a stable Huh-7 cell line harboring a subgenomic HCV replicon of either genotype 1a or 1b, which also contains a luciferase reporter gene for easy quantification of replication.

Materials:

-

Huh-7 cells containing a luciferase-based HCV replicon (genotype 1a or 1b)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418) for selection of replicon-containing cells

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain selective pressure by adding G418 to the culture medium at a pre-determined optimal concentration (typically 250-500 µg/mL).

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in fresh medium at an appropriate dilution.

Antiviral Assay (EC50 Determination)

This protocol describes the procedure for determining the concentration of this compound that inhibits HCV replicon replication by 50%.

Materials:

-

HCV replicon cells

-

This compound (stock solution in DMSO)

-

96-well clear-bottom white plates

-

DMEM without G418

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend the HCV replicon cells in DMEM without G418 to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C with 5% CO2.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 1 µM, with 10-point, 3-fold serial dilutions.

-

Further dilute the compound series in DMEM. The final DMSO concentration in the assay should be ≤0.5% to avoid solvent-induced cytotoxicity.

-

Remove the culture medium from the cells and add 100 µL of the medium containing the diluted this compound to the respective wells. Include wells with medium and DMSO only as a vehicle control (0% inhibition) and wells with a known potent HCV inhibitor at a high concentration as a positive control (100% inhibition).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

-

Luciferase Assay:

-

After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control (set to 100%).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cytotoxicity Assay (CC50 Determination)

It is essential to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death. This assay should be performed in parallel with the antiviral assay using the parental Huh-7 cell line that does not contain the HCV replicon.

Materials:

-

Huh-7 cells

-

This compound (stock solution in DMSO)

-

96-well clear plates

-

DMEM

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Spectrophotometer or luminometer

Protocol:

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well plate at the same density as in the antiviral assay (5,000 cells/well).

-

Incubate for 24 hours.

-

-

Compound Addition:

-

Add the same serial dilutions of this compound as used in the antiviral assay to the cells.

-

-

Incubation:

-

Incubate for 72 hours.

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to the wells according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

-

Data Analysis:

-

Normalize the results to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the CC50 value using a dose-response curve fit.

-

Visualization of Pathways and Workflows

Caption: Experimental workflow for the HCV replicon assay.

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Preclinical Pharmacokinetics of Deleobuvir

Note to the Reader: Extensive literature searches for the preclinical pharmacokinetic parameters of deleobuvir (formerly BI 207127) in animal models did not yield specific quantitative data (e.g., Cmax, Tmax, AUC, half-life, bioavailability) for species such as rats, mice, dogs, or monkeys. The development of this compound was discontinued, which may account for the limited availability of detailed preclinical information in the public domain. The following application notes and protocols are therefore based on general principles of preclinical pharmacokinetic studies and the available information on this compound's metabolism, primarily derived from human studies.

Introduction

This compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1] As part of its preclinical development, its pharmacokinetic profile would have been characterized in various animal species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a generalized framework for conducting such studies and discusses the known metabolic pathways of this compound based on clinical trial data.

Preclinical Pharmacokinetic Data Summary

As noted, specific quantitative pharmacokinetic data for this compound in preclinical animal models are not publicly available. In human studies, after a single 800 mg oral dose of [14C]this compound, the time to maximum plasma concentration (Tmax) for this compound and its major metabolites ranged from 3.5 to 5 hours.[2] The terminal half-life of this compound was approximately 2.84 hours.[2] The clearance (CL/F) was 14.3 ml/min/kg, and the volume of distribution (Vz/F) was 245 liters.[2]

Experimental Protocols

The following are generalized protocols for preclinical pharmacokinetic studies. These are not specific to this compound but represent standard methodologies in drug development.

Animal Models

-

Species: Commonly used species for pharmacokinetic studies include Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys. The choice of species is often based on their metabolic similarity to humans for the drug class.

-

Housing and Care: Animals should be housed in accordance with institutional guidelines and acclimatized to the laboratory environment before the study. Standard diet and water should be provided ad libitum, with fasting overnight before dosing where appropriate.

Dosing and Sample Collection

-

Dose Formulation: this compound would be formulated in a suitable vehicle for oral (gavage) and intravenous administration. The formulation for the radiolabeled study in humans was a solution for oral administration.[2]

-

Dose Administration:

-

Oral (PO): A single dose is administered by oral gavage.

-

Intravenous (IV): A single bolus dose is administered, typically via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

-

-

Blood Sampling:

-

Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

-

-

Urine and Feces Collection:

-

Animals are housed in metabolic cages for the collection of urine and feces, typically over 72 hours post-dose.

-

The total volume of urine and weight of feces are recorded.

-

Bioanalytical Method

-

Sample Preparation: Plasma samples may require protein precipitation or liquid-liquid extraction to isolate the drug and its metabolites.

-

Analytical Technique: Plasma concentrations of this compound and its metabolites are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Metabolism of this compound

Based on human studies, this compound is metabolized into two major circulating metabolites.[4]

-

Acyl Glucuronide (this compound-AG): This metabolite is formed through glucuronidation.

-

CD 6168: This is an alkene reduction metabolite formed by gut bacteria.[4]

In fecal samples, this compound and CD 6168 were the main components, each accounting for approximately 30-35% of the administered dose.[4] Other minor metabolites found in feces resulted from both alkene reduction and monohydroxylation.[4] Urinary excretion of this compound and its metabolites was minimal.[2]

Visualizations

Caption: Generalized experimental workflow for a preclinical pharmacokinetic study.

Caption: Known metabolic pathways of this compound based on human studies.

References

- 1. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of this compound (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vivantes.elsevierpure.com [vivantes.elsevierpure.com]

- 4. Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of this compound, a Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Deleobuvir Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It binds to an allosteric site known as thumb pocket 1, thereby inhibiting viral RNA replication. While the clinical development of this compound was discontinued, its chemical scaffold remains a valuable starting point for the discovery of new antiviral agents. These application notes provide detailed protocols for high-throughput screening (HTS) of this compound analogs to identify novel and potent HCV NS5B inhibitors. Two primary HTS assays are described: a biochemical assay utilizing Scintillation Proximity Assay (SPA) technology and a cell-based HCV replicon assay.

Mechanism of Action and Signaling Pathway

HCV is a single-stranded RNA virus that replicates primarily in hepatocytes. The viral genome is translated into a single polyprotein, which is then cleaved by viral and host proteases into structural and non-structural (NS) proteins. The NS5B protein is the catalytic core of the replication complex and is responsible for synthesizing new viral RNA genomes. This compound and its analogs are allosteric inhibitors that bind to a hydrophobic pocket on the thumb domain of NS5B, distinct from the active site. This binding event is thought to induce a conformational change in the enzyme that prevents the initiation of RNA synthesis.

Caption: HCV Replication Cycle and Inhibition by this compound Analogs.

Data Presentation: Potency of this compound and Structure-Activity Relationship of Analogs

| Compound | Assay Type | Target | IC50 / EC50 (nM) | Reference |

| This compound (BI 207127) | Biochemical (Enzyme) | NS5B Polymerase (GT-1b) | 50 | [1] |

| Cell-based (Replicon) | HCV Genotype 1b | 11 | [1] | |

| Cell-based (Replicon) | HCV Genotype 1a | 23 | [1] |

Structure-Activity Relationship (SAR) Insights for this compound Analogs and Thumb Pocket 1 Inhibitors:

-

Indole Core: The indole scaffold is a critical component for binding to the thumb pocket 1. Modifications at various positions of the indole ring can significantly impact potency.

-

C2-Position: Acylsulfonamides have been incorporated as acid isosteres at this position to improve pharmacokinetic properties.

-

N1-Position: Substitutions on the indole nitrogen, such as benzyl groups with fluoro or methyl substitutions, have been shown to influence potency.

-

C5-Position: Compact and nonpolar moieties at this position are generally favored for optimal activity.

-

Central Linker: The nature of the amino acid linker between the indole core and the right-hand side of the molecule is crucial for maintaining a confirmation that fits within the allosteric pocket.

Experimental Protocols

Biochemical High-Throughput Screening: Scintillation Proximity Assay (SPA)

This assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand by purified recombinant HCV NS5B polymerase.

Principle: A biotinylated RNA template is annealed to an oligo-dT primer and immobilized on streptavidin-coated SPA beads. In the presence of NTPs, including a tritiated nucleotide (e.g., [³H]-UTP), the NS5B polymerase extends the primer. The incorporated radiolabel is brought into close proximity to the scintillant in the beads, generating a light signal that is proportional to the polymerase activity. Inhibitors of NS5B will reduce the signal.

Caption: Workflow for the NS5B Scintillation Proximity Assay.

Materials and Reagents:

-

Enzyme: Purified recombinant HCV NS5B polymerase (genotype 1b).

-

Template/Primer: Biotinylated poly(rA) template and oligo(dT)15 primer.

-

Nucleotides: ATP, CTP, GTP, and [³H]-UTP.

-

SPA Beads: Streptavidin-coated Yttrium Silicate (YSi) SPA beads.

-

Assay Plates: 384-well white, opaque microplates.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.

-

Stop Solution: 50 mM EDTA in assay buffer.

-

Test Compounds: this compound analogs dissolved in DMSO.

-

Positive Control: this compound or another known NS5B inhibitor.

-

Negative Control: DMSO.

Protocol:

-

Compound Plating: Dispense 50 nL of test compounds, positive control, and negative control (DMSO) into a 384-well assay plate using an acoustic liquid handler.

-

Enzyme Addition: Prepare a solution of NS5B polymerase in assay buffer and dispense 5 µL into each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Reaction Initiation: Prepare a reaction mix containing the biotinylated poly(rA)/oligo(dT) template/primer, ATP, CTP, GTP, and [³H]-UTP in assay buffer. Add 5 µL of this mix to each well to start the reaction.

-

Polymerization: Incubate the plate for 60 minutes at 30°C.

-

Reaction Termination and Bead Addition: Add 5 µL of stop solution containing streptavidin-coated SPA beads to each well.

-

Bead Incubation: Incubate the plate for 2 hours at room temperature to allow the biotinylated template to bind to the SPA beads.

-

Detection: Measure the scintillation signal using a microplate scintillation counter.

Cell-Based High-Throughput Screening: HCV Replicon Assay

This assay measures the replication of a subgenomic HCV replicon in a human hepatoma cell line (Huh-7).